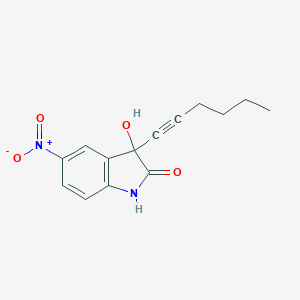
3-Hhni
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hhni is a complex organic compound with a unique structure that includes a hexynyl group, a hydroxy group, and a nitro group attached to an indolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hhni typically involves multi-step organic reactions. One common approach is the alkylation of 3-hydroxy-5-nitro-2-indolinone with 1-hexyne under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-Hhni can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acetic acid.
Substitution: The hexynyl group can participate in nucleophilic substitution reactions, where the terminal alkyne can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: H2/Pd-C, iron powder in acetic acid
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 3-(1-Hexynyl)-5-nitro-2-indolinone
Reduction: 3-(1-Hexynyl)-3-hydroxy-2-indolinone
Substitution: Various substituted indolinone derivatives
Aplicaciones Científicas De Investigación
3-Hhni has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers or photoactive compounds.
Mecanismo De Acción
The mechanism of action of 3-Hhni involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The hexynyl group can participate in covalent bonding with nucleophilic sites on target molecules, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Hexynyl)-3-hydroxy-2-indolinone: Lacks the nitro group, which may result in different biological activities.
3-(1-Hexynyl)-5-nitro-2-indolinone: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
3-Hydroxy-5-nitro-2-indolinone: Lacks the hexynyl group, which may influence its reactivity and interactions with other molecules.
Uniqueness
3-Hhni is unique due to the presence of all three functional groups (hexynyl, hydroxy, and nitro) on the indolinone core
Propiedades
Número CAS |
149916-74-5 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
3-hex-1-ynyl-3-hydroxy-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-2-3-4-5-8-14(18)11-9-10(16(19)20)6-7-12(11)15-13(14)17/h6-7,9,18H,2-4H2,1H3,(H,15,17) |
Clave InChI |
XTBVUYWNYGORBR-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
SMILES canónico |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Sinónimos |
3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone 3-HHNI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















